molecular formula C19H17Cl2N3O5S.H2O.Na B001072 Dicloxacillin sodium CAS No. 343-55-5

Dicloxacillin sodium

Cat. No. B001072
CAS RN: 343-55-5
M. Wt: 492.3 g/mol
InChI Key: GXOMMGAFBINOJY-SLINCCQESA-M
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Description

Synthesis Analysis

The synthesis of dicloxacillin sodium and related compounds, such as flucloxacillin, involves complex chemical processes designed to introduce a side chain into the penicillin nucleus, which confers resistance to penicillinase enzymes. This modification significantly broadens the drug's spectrum of activity against resistant bacterial strains. The synthesis typically involves acylating the 6-APA (6-aminopenicillanic acid) core with specific precursors to introduce the isoxazolyl side chain, crucial for its antibacterial activity and resistance to bacterial penicillinase.

Molecular Structure Analysis

Dicloxacillin sodium's molecular structure features a beta-lactam ring and a thiazolidine ring, characteristic of all penicillins, but with a unique isoxazolyl side chain that confers resistance to penicillinase. This structural modification is critical for its activity against penicillinase-producing Staphylococcus aureus strains. The sodium salt form enhances its water solubility, making it more readily absorbable when administered orally.

Chemical Reactions and Properties

Dicloxacillin sodium, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of bacterial cell wall peptidoglycan, leading to cell lysis. It is stable in acidic environments, allowing for effective oral dosing. The presence of the isoxazolyl side chain prevents inactivation by staphylococcal penicillinase, distinguishing it from other penicillins.

Physical Properties Analysis

As a sodium salt, dicloxacillin sodium is more soluble in water than its acid counterpart, facilitating its absorption and distribution in the body when administered orally. Its physical state at room temperature is typically a white to off-white crystalline powder.

Chemical Properties Analysis

Dicloxacillin sodium is acid-stable, allowing it to resist degradation in the stomach and ensuring its efficacy as an orally administered antibiotic. Its spectrum of activity is primarily against Gram-positive organisms, particularly Staphylococcus aureus, including strains that produce penicillinase.

Scientific Research Applications

  • Potent Antibiotic Properties : It is useful for treating penicillin G resistant Staphylococcus aureus and gram-positive aerobic cocci due to its potent antibiotic properties, with a high yield of 70.54% (Yu, Zhang, Wan, & Xiao, 2021).

  • Formulation in Floating Tablets : The F3 formulation with HPMC K 100M demonstrates the highest drug release and maximum floating time, making it a promising formulation for treating bacterial infections (Chinthaginjala et al., 2019).

  • Treatment of Pyo-inflammatory Diseases : It is effective in treating pyo-inflammatory diseases caused by multiresistant staphylococci, with over 80% patient satisfaction observed (Fomina et al., 1982).

  • Safe and Effective in Healthy Volunteers : In healthy Chinese volunteers, dicloxacillin is safe and effective for treating various gram-positive bacteria, showing no significant drug accumulation or serious adverse events (Wu et al., 2015).

  • Treatment of Acute Pneumonia : Sodium dicloxacillin capsules are highly effective in treating acute pneumonia, without toxic effects on organs or peripheral blood, though less effective in chronic pneumonia treatment (Zamotaev et al., 1976).

  • Effectiveness in Pediatric Patients : It has shown higher clinical and antibacterial effectiveness than phenoxymethol penicillin potassium in treating streptococcal tonsillitis and pharyngitis in pediatric patients (Aronovitz, Morgan, & Spitzer, 1968).

  • Use in Cardiosurgery Patients : It effectively treats and prevents postoperative purulent complications in cardiosurgical patients, without significant liver complications (Khaimova et al., 1980).

  • Synergistic Antibacterial Effect : The dicloxacillin-hetacillin combination exhibits a synergistic antibacterial effect against β-lactamase-producing gram-negative bacteria (Renzini, Ravagnan, & Oliva, 1973).

  • Pharmacologic Comparisons : Dicloxacillin shows higher blood levels than cloxacillin, with similar in vitro activity against common gram-positive pathogens, but lower pharmacologic activity than oxacillin (Gravenkemper, Bennett, Brodie, & Kirby, 1965).

  • Interaction with Copper Acetate : When combined with copper acetate, dicloxacillin sodium forms a green complex, modifiable by ascorbic acid (vitamin C) (Kumar, Reddy, & Venkatesh, 2017).

  • Optimal Dosing Regimen : The optimal oral dosing regimen is identified as 2,000 mg per day, either 250 mg every 6 hours or 500 mg every 6 hours, for treating MSSA (Yu et al., 2017).

  • Floating Tablets Formulation : Dicloxacillin sodium floating tablets prepared by wet granulation method show satisfactory drug release and stability, with formulation F14 being the best for over 12 hours of floating time (Pavan et al., 2014).

  • Degradation Products Analysis : Degradation products in bulk drug and pharmaceutical dosage forms have been identified and characterized for improved stability studies (Raj et al., 2007).

  • Transfer into Human Milk : Dicloxacillin does transfer into breast milk at low levels, warranting caution for infants with hypersensitivity to penicillins (Muysson et al., 2020).

  • RP-HPLC Analysis Method : A selective, simple, and accurate RP-HPLC method has been developed for analyzing dicloxacillin sodium in the presence of its degradants (Zhang, 2004).

  • Stability in Polypropylene Syringes : When stored in polypropylene syringes, dicloxacillin sodium oral suspension has a shorter stability period, degrading more rapidly at higher temperatures (Sylvestri, Makoid, & Adams, 1987).

  • Effect of Sex on Blood Serum Levels : In dogs, monobasic penicillins show blood serum level variations based on sex, while amphoteric penicillins like dicloxacillin show no such correlation (Poole, 1970).

  • Dynapen Efficacy : Dynapen, a form of dicloxacillin, is effective for treating penicillinase-producing staphylococcal infections and other gram-positive caecal infections (Annals of Pharmacotherapy, 1968).

Safety And Hazards

Dicloxacillin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMMGAFBINOJY-SLINCCQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3116-76-5 (Parent)
Record name Dicloxacillin sodium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60187861
Record name Dicloxacillin sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dicloxacillin

CAS RN

343-55-5, 13412-64-1
Record name Dicloxacillin sodium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicloxacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOXACILLIN SODIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
884
Citations
B Morelli - Journal of pharmaceutical sciences, 1988 - Wiley Online Library
‘Zero‐crossing’ derivative spectrophotometry has been used for determining binary mixtures of dicloxacillin Na and ampicillin Na, which are penicillins with closely overlapping …
Number of citations: 57 onlinelibrary.wiley.com
DR Acharya, DB Patel - Indian journal of pharmaceutical sciences, 2013 - ncbi.nlm.nih.gov
… of cefpodoxime proxetil and dicloxacillin sodium in tablet. The … The dicloxacillin sodium and cefpodoxime proxetil were … ) and 5-50 μg/ml for dicloxacillin sodium (r 2 =0.9987). The …
Number of citations: 23 www.ncbi.nlm.nih.gov
H Chinthaginjala, GC Barghav, CM Reddy… - Journal of Young …, 2019 - jyoungpharm.org
… Dicloxacillin sodium using different ratios of HPMC K 100M, Xanthan gum, Guar gum. Sodium bicarbonate is used as a gas generating agent. Dicloxacillin sodium … dicloxacillin sodium …
Number of citations: 11 www.jyoungpharm.org
MV Dhoka, SJ Sandage… - Journal of AOAC …, 2010 - academic.oup.com
… Dicloxacillin sodium alone was determined by HPLC (11, 12). Dicloxacillin sodium was also … of cefixime trihydrate and dicloxacillin sodium in pharmaceutical preparations. Therefore, a …
Number of citations: 29 academic.oup.com
TJS Raj, CH Bharati, KR Rao, PS Rao… - … of pharmaceutical and …, 2007 - Elsevier
… Impurity profiling of dicloxacillin sodium bulk drug and pharmaceutical dosage forms … Pure impurities obtained by isolation were co-injected with dicloxacillin sodium sample to confirm …
Number of citations: 28 www.sciencedirect.com
H Sagai, T Saito - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
… salt, aminobenzylpenicillin (ampicillin) sodium salt, methylchlorophenylisoxazolyl penicillin (cloxacillin) sodium salt and dicloxacillin sodium salt (Toyo Jozo Co., Ltd.) were used. …
Number of citations: 13 www.jstage.jst.go.jp
JT Doluisio, JC Lapiana… - Journal of Pharmaceutical …, 1971 - Wiley Online Library
… intramuscular dose of dicloxacillin sodium solution is only about 7576% absorbed, as previously reported (8); a 500-mg. intramuscular dose of ampicillin sodium solution is only about …
Number of citations: 46 onlinelibrary.wiley.com
MF Sylvestri, MC Makoid… - American Journal of …, 1987 - academic.oup.com
… of dicloxacillin sodium stored at various temperatures in polypropylene oral syringes and to establish guidelines for storage and distribution of dicloxacillin sodium in these syringes. …
Number of citations: 2 academic.oup.com
G Wu, Y Zheng, H Zhou, X Hu, J Liu, Y Zhai… - Drug Design …, 2015 - Taylor & Francis
… In the single-dose phase, subjects were randomly assigned to receive single doses of 0.25, 0.5, 1.0, and 2.0 g of dicloxacillin sodium capsule in a 4-way crossover design with a 5-day …
Number of citations: 7 www.tandfonline.com
MC Hsu, YJ Fann - Journal of AOAC International, 1992 - academic.oup.com
… Dicloxacillin sodium was a National Laboratories of Foods and Drugs house standard (… Prepare 7 solutions of dicloxacillin sodium standard that range in concentration from 0.2 to 3.0 mg…
Number of citations: 3 academic.oup.com

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